2h-Pyrimido[5,4-d][1,3]oxazine
Description
Significance and Research Context of Pyrimido[5,4-d]jetir.orghilarispublisher.comoxazine and Related Fused Heterocycles
The significance of the pyrimido-oxazine scaffold is rooted in the established pharmacological importance of its constituent rings. The pyrimidine (B1678525) ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. openmedicinalchemistryjournal.com Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. openmedicinalchemistryjournal.com Similarly, the 1,3-oxazine ring is a recognized pharmacophore present in numerous bioactive compounds, contributing to activities such as antimicrobial, anti-inflammatory, and anticancer effects. jetir.orgacademie-sciences.frderpharmachemica.com
The fusion of these two moieties creates a class of compounds, the pyrimido-oxazines, which has attracted considerable attention from researchers. While direct research on the specific 2H-Pyrimido[5,4-d] jetir.orghilarispublisher.comoxazine (B8389632) isomer is limited in published literature, extensive studies on its isomers, such as pyrimido[4,5-d] jetir.orghilarispublisher.comoxazines, pyrimido[2,1-b] jetir.orghilarispublisher.comoxazines, and pyrimido[5,4-b] jetir.orgrsc.orgoxazines, highlight the therapeutic potential of this heterocyclic family. jetir.orgptfarm.plnih.gov For instance, derivatives of the related pyrimido[4,5-d]pyrimidine (B13093195) system, which was investigated as an analogue to the pyrimido[4,5-d] jetir.orghilarispublisher.comoxazine core, have shown promise as antibacterial agents. ptfarm.pl Furthermore, other related fused pyrimidines have been explored for their roles as anticancer and anti-inflammatory agents. hilarispublisher.comopenmedicinalchemistryjournal.com
Historical Perspective on the Development of Pyrimido[5,4-d]jetir.orghilarispublisher.comoxazine Chemistry
The history of fused pyrimidines can be traced back to 1776, with the isolation of uric acid by Carl Wilhelm Scheele. However, the systematic synthesis and study of these compounds began much later. The parent pyrimidine compound was first prepared in 1900.
The development of synthetic routes to the more complex pyrimido-oxazine systems is a more recent endeavor within organic and medicinal chemistry. Early work on related isomers, such as the synthesis of pyrimido[4,5-b] jetir.orgrsc.orgoxazines via the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones, was reported in the 1970s. rsc.org In subsequent years, various synthetic strategies have been developed for different isomeric scaffolds. For example, a facile three-step sequence to prepare 1,4-dihydro-2H-pyrimido[4,5-d] jetir.orghilarispublisher.comoxazin-2-one derivatives from 4,6-dichloro-2-(methylsulfanyl)pyrimidine was developed, showcasing modern synthetic approaches. researchgate.net These methods often involve multi-component reactions or cyclocondensation strategies to build the fused-ring system efficiently. hilarispublisher.comacademie-sciences.fr While the existence of the specific 4H-Pyrimido[5,4-d] jetir.orghilarispublisher.comoxazine isomer is confirmed by its CAS number (28647-47-4), a detailed historical account of its synthesis and development is not prominently featured in the available scientific literature, suggesting it is a less-explored member of the family. chemsrc.com
Scope and Aims of Current Academic Research on 2H-Pyrimido[5,4-d]jetir.orghilarispublisher.comoxazine
Current research on the broader pyrimido-oxazine class is primarily focused on the design and synthesis of novel derivatives and the evaluation of their biological activities. The overarching aim is to identify new lead compounds for drug discovery. Key areas of investigation include:
Discovery of Novel Therapeutic Agents: A major thrust of the research is the exploration of pyrimido-oxazine derivatives for various therapeutic applications. For example, extensive optimization of 4,8-disubstituted dihydropyrimido[5,4-b] jetir.orgrsc.orgoxazine derivatives has been undertaken to develop potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes. nih.gov The table below details the GPR119 agonistic activity of selected compounds from this class.
| Compound | Structure | GPR119 EC50 (nM) |
| 10 | tert-Butyl (endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b] jetir.orgrsc.orgoxazin-4-yl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate | 13 |
| 15 | tert-Butyl (S)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b] jetir.orgrsc.orgoxazin-4-yl)amino)pyrrolidine-1-carboxylate | 12 |
| 22 | Isopropyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b] jetir.orgrsc.orgoxazin-4-yl)amino)piperidine-1-carboxylate | 33 |
| 24 | 4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b] jetir.orgrsc.orgoxazin-8-yl)-3-fluorobenzonitrile | 14 |
| 25 | tert-Butyl 4-(2-(4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b] jetir.orgrsc.orgoxazin-4-yl)amino)piperidin-1-yl)acetyl)piperazine-1-carboxylate | 8 |
| Data sourced from nih.gov |
Development of Antimicrobial Agents: Researchers have investigated pyrimido-oxazine analogues for their antibacterial properties. Studies on pyrimido[4,5-d]pyrimidines, structurally similar to pyrimido[4,5-d] jetir.orghilarispublisher.comoxazines, were inspired by the activity of quinolone chemotherapeutics like pipemidic acid. ptfarm.pl This research aims to develop new classes of antibiotics to combat bacterial resistance. The table below shows the minimum inhibitory concentration (MIC) for selected compounds against various bacterial strains.
| Compound | R1 | R2 | R3 | R4 | S. aureus NCTC 4163 (MIC µg/mL) | B. subtilis ATCC 6633 (MIC µg/mL) | E. coli ATCC 10536 (MIC µg/mL) |
| 5g | 4-Cl | 4-Cl | 4-Cl | H | 62.5 | 62.5 | 125 |
| 5h | 4-Cl | 4-Cl | 4-Cl | 4-Cl | 31.25 | 62.5 | 62.5 |
| 5i | 4-Cl | 4-Cl | 4-Cl | 4-OCH3 | 62.5 | 125 | 125 |
| Data adapted from a study on 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives. ptfarm.pl |
Advancement of Synthetic Methodologies: A significant part of the research involves creating efficient, cost-effective, and environmentally friendly methods for synthesizing these complex heterocyclic systems. hilarispublisher.com This includes the use of one-pot, multi-component reactions and novel catalytic systems to generate molecular diversity for biological screening. academie-sciences.fr
Structure
2D Structure
3D Structure
Properties
CAS No. |
42394-54-7 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2H-pyrimido[5,4-d][1,3]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-5-6(8-3-7-1)2-10-4-9-5/h1-3H,4H2 |
InChI Key |
KYMSWNIZHRAPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=NC=NC2=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrimido 5,4 D 1 2 Oxazine Derivatives
Classical Synthetic Routes
Traditional approaches to the synthesis of the 2H-pyrimido[5,4-d] osi.lvbohrium.comoxazine (B8389632) core often rely on the sequential construction of the fused ring system from suitably functionalized pyrimidine (B1678525) precursors. These methods, characterized by their stepwise nature, have been fundamental in accessing a range of derivatives of this heterocyclic family.
Condensation Reactions in Pyrimido[5,4-d]osi.lvbohrium.comoxazine Synthesis
Condensation reactions are a cornerstone in the synthesis of pyrimido[5,4-d] osi.lvbohrium.comoxazines, typically involving the reaction of a pyrimidine derivative bearing vicinal amino and carbonyl or carboxyl functionalities (or their synthetic equivalents) with a suitable one-carbon unit.
A notable example involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides. In this approach, the 4-amino group of the pyrimidine is first acylated by the carboxylic acid chloride. The subsequent base-mediated intramolecular condensation between the newly introduced amide carbonyl and the 5-acetyl group leads to the formation of the oxazine ring. osi.lvbohrium.com This method provides a versatile entry to derivatives with various substituents at the 2- and 7-positions of the pyrimido[5,4-d] osi.lvbohrium.comoxazine core, dictated by the choice of the starting pyrimidine and the acylating agent.
Another classical approach involves the reaction of 1-(4-aminopyrimidin-5-yl)alkanols with a carbonylating agent. While specific examples for the 2H-pyrimido[5,4-d] osi.lvbohrium.comoxazine system are less common, the analogous synthesis of 1,4-dihydro-2H-pyrimido[4,5-d] osi.lvbohrium.comoxazin-2-ones illustrates this principle. In this related synthesis, 1-(4-aminopyrimidin-5-yl)alkanols are carbonylated using reagents like di(imidazol-1-yl)methanone. nih.gov
Cyclization Strategies for Pyrimido[5,4-d]osi.lvbohrium.comoxazine Ring Systems
Intramolecular cyclization of appropriately substituted pyrimidine precursors is a key strategy for the formation of the 2H-pyrimido[5,4-d] osi.lvbohrium.comoxazine ring system. These reactions often involve the formation of a carbon-oxygen bond to close the six-membered oxazine ring.
A well-documented route to 1,4-dihydro-2H-pyrimido[4,5-d] osi.lvbohrium.comoxazin-2-one derivatives starts from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. nih.gov This multi-step synthesis involves the initial introduction of a hydroxymethyl or substituted hydroxymethyl group at the 5-position of the pyrimidine ring. Subsequent reaction with a primary amine displaces one of the chloro groups. The final and crucial step is the intramolecular cyclization, where the hydroxyl group attacks the carbonyl group of an activated intermediate, formed by the reaction with ethyl chloroformate in the presence of a base like sodium hydride, to yield the desired fused heterocyclic system. nih.gov
Another prominent cyclization strategy is demonstrated in the synthesis of various pyrimidino[4,5-d] osi.lvbohrium.comoxazines from 5-acetyl-4-aminopyrimidines. After acylation of the 4-amino group, the resulting N-(5-acetylpyrimidin-4-yl)amide undergoes a base-catalyzed intramolecular cyclization. This reaction, when refluxed in xylene followed by the addition of a base, leads to the formation of the oxazine ring. osi.lvbohrium.com
Advanced and Green Synthetic Approaches
In recent years, the development of more efficient and environmentally benign synthetic methodologies has been a major focus in organic chemistry. This has led to the emergence of one-pot, multi-component, and catalyst-mediated approaches for the synthesis of complex heterocyclic systems like 2H-pyrimido[5,4-d] osi.lvbohrium.comoxazines, often incorporating green chemistry principles such as microwave assistance and the use of eco-friendly catalysts.
One-Pot and Multi-Component Reaction Protocols
One-pot and multi-component reactions (MCRs) offer significant advantages over traditional multi-step syntheses by combining several reaction steps into a single operation without the isolation of intermediates. This approach enhances efficiency, reduces waste, and simplifies experimental procedures.
A notable example is the one-pot, three-component synthesis of pyrimido[5,4-e] osi.lvbohrium.comoxazine diones, a related isomer of the target compound. researchgate.net This reaction involves the condensation of thiobarbituric acid, an aryl glyoxal (B1671930), and N-methyl urea (B33335) in ethanol. researchgate.net The reaction proceeds through an initial Knoevenagel condensation between thiobarbituric acid and the aryl glyoxal, followed by a Michael addition of N-methyl urea, and subsequent intramolecular cyclization to afford the final product in high yields. researchgate.net
While specific MCRs for the direct synthesis of the 2H-Pyrimido[5,4-d] osi.lvbohrium.comoxazine core are less prevalent in the literature, the principles demonstrated in the synthesis of its isomers highlight the potential of this strategy. The development of novel MCRs for the target scaffold remains an active area of research.
Catalytic Methodologies (e.g., Organometallic, Heterogeneous, Enzyme-Mediated)
The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of synthetic transformations. While specific applications of organometallic, heterogeneous, or enzyme-mediated catalysis in the synthesis of 2H-pyrimido[5,4-d] osi.lvbohrium.comoxazines are not extensively documented, the broader field of heterocyclic synthesis provides insights into potential catalytic approaches.
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For instance, L-proline has been effectively used as an organocatalyst in the synthesis of various heterocyclic compounds. nih.gov The application of such catalysts could potentially facilitate the key bond-forming steps in pyrimido[5,4-d] osi.lvbohrium.comoxazine synthesis, such as condensation and cyclization reactions, under milder and more environmentally friendly conditions.
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability. For the synthesis of related pyrano[2,3-d]pyrimidine derivatives, iron-based nanoparticles have been employed as a heterogeneous catalyst in a one-pot, three-component reaction. nih.gov The use of such magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet. The development of similar heterogeneous catalytic systems for the synthesis of 2H-pyrimido[5,4-d] osi.lvbohrium.comoxazines could offer significant improvements in terms of process sustainability.
Enzyme-mediated synthesis , while a powerful tool for enantioselective transformations, is not yet a commonly reported method for the synthesis of this specific heterocyclic system. However, the increasing availability of engineered enzymes with tailored activities suggests that enzymatic approaches could be a future avenue for the synthesis of chiral 2H-pyrimido[5,4-d] osi.lvbohrium.comoxazine derivatives.
Microwave-Assisted and Solvent-Free Syntheses
Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a green chemistry tool that can accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation has been successfully demonstrated in the one-pot, three-component synthesis of pyrimido[5,4-e] osi.lvbohrium.comoxazine diones. researchgate.net Under microwave heating, the reaction time was significantly reduced from hours to minutes compared to conventional heating, while maintaining high yields. researchgate.net
| Reactants | Conditions | Time (Conventional) | Time (Microwave) | Yield (Microwave) |
| Thiobarbituric acid, 4-methylphenylglyoxal, N-methyl urea | Refluxing ethanol | 1 hour | 5 minutes | High |
Stereoselective Synthesis of Pyrimido[5,4-d]researchgate.netnih.govoxazine Stereoisomers
The stereoselective construction of heterocyclic frameworks is crucial for the development of chiral molecules with specific biological activities or material properties. The synthesis of specific stereoisomers of pyrimido[5,4-d] researchgate.netnih.govoxazine derivatives, where chirality can be introduced at stereocenters on the oxazine or pyrimidine rings, requires precise control over the reaction conditions and choice of starting materials.
While specific methodologies targeting the 2H-Pyrimido[5,4-d] researchgate.netnih.govoxazine core are not extensively detailed in the literature, general principles of stereoselective synthesis for related 1,3-oxazine systems can be applied. One established strategy involves the use of chiral auxiliaries or catalysts to direct the formation of a particular stereoisomer. Another approach relies on starting from a chiral precursor, transferring its stereochemistry to the final product.
For instance, the synthesis of novel chiral 1,3-oxazines has been achieved to construct helical frameworks. nih.gov In this work, diastereomers of a helicene-like bis-oxazine attached to a binaphthyl scaffold were synthesized and separated, with their absolute configurations being established. nih.gov Such approaches, which successfully create and separate stable helical isomers and diastereomers in complex polycyclic systems containing the 1,3-oxazine ring, highlight the potential for developing highly stereoselective syntheses for pyrimido[5,4-d] researchgate.netnih.govoxazine derivatives. nih.gov The development of diastereoselective methods, such as those based on the Biginelli reaction for related pyrimido[1,2-a] researchgate.netnih.govacs.orgtriazines, further underscores the feasibility of achieving stereocontrol in fused pyrimidine systems. researchgate.net
Synthesis of Pyrimido[5,4-d]researchgate.netnih.govoxazine Analogues and Substituted Derivatives
The synthesis of analogues and substituted derivatives of the pyrimido[5,4-d] researchgate.netnih.govoxazine core is essential for modulating its physicochemical and biological properties. This is typically achieved by incorporating various functional groups onto the heterocyclic scaffold or by fusing additional rings to the core structure.
The introduction of functional groups can be accomplished either by building the heterocyclic system from appropriately substituted precursors or by modifying the core structure after its formation.
One common strategy involves the cyclocondensation of substituted pyrimidines with other reagents. For example, in the synthesis of the related pyrimido[5,4-e]-1,3-thiazine system, ethyl 4-chloro-2-methylpyrimidine-5-carboxylate serves as a key precursor. nih.gov The chloro group at the 4-position acts as a leaving group, facilitating cyclization with various substituted thioureas to yield derivatives with diverse functionalities on the newly formed ring. nih.gov This principle can be directly applied to oxazine synthesis by using appropriate oxygen-containing nucleophiles.
Another powerful approach is the derivatization of a pre-formed heterocyclic core. The synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives has been achieved where a hydrazinyl intermediate is reacted with a wide range of aldehydes to produce a library of hydrazone-substituted compounds. nih.gov This method allows for the late-stage introduction of chemical diversity. The fundamental approach of constructing the core from functionalized building blocks is also widely used; for instance, substituted 1,3-oxazines can be synthesized from chalcone (B49325) derivatives, where the substituents on the final product are determined by the starting benzaldehyde (B42025) and acetophenone.
A summary of these strategies is presented in the table below.
| Strategy | Description | Example System | Reference |
|---|---|---|---|
| Precursor-Directed Synthesis | Building the heterocyclic core from starting materials that already contain the desired functional groups. | Substituted chalcones react with urea to form functionalized 1,3-oxazines. | |
| Cyclization with Functionalized Reagents | Using a pyrimidine with a good leaving group to cyclize with a reagent carrying the desired substituents. | 4-Chloropyrimidine reacts with substituted thioureas to form pyrimido-1,3-thiazines. | nih.gov |
| Post-Synthesis Modification | Introducing functional groups by chemically modifying a reactive handle on the fully formed heterocyclic scaffold. | A hydrazinyl-pyrimido[5,4-d]pyrimidine is reacted with various aldehydes to create a library of derivatives. | nih.gov |
Annulation reactions are synthetic strategies that build a new ring onto an existing molecular framework. These reactions are invaluable for creating complex, polycyclic systems containing the pyrimido[5,4-d] researchgate.netnih.govoxazine core.
Modern transition-metal-catalyzed reactions offer powerful methods for ring fusion. For example, Rh(III)-catalyzed [3+3] or [4+2] annulation of N-methoxy-1H-indole-1-carboxamides with sulfoxonium ylides has been developed to selectively synthesize fused tricyclic researchgate.netnih.govoxazino[3,4-a]indol-1-ones. researchgate.net This C-H activation strategy allows for the efficient construction of complex fused systems under relatively mild conditions.
Intramolecular cyclizations are another cornerstone of annulation chemistry. The intramolecular aza-Wittig reaction, in particular, is a versatile tool for synthesizing a wide range of nitrogen-containing heterocycles. scispace.com This reaction has been used to construct five-, six-, and seven-membered rings fused to other systems. scispace.com The strategy involves an in-situ generated iminophosphorane reacting with an electrophile, such as an ester or ketone, within the same molecule to forge the new ring. This approach is highly relevant for creating fused pyrimido[5,4-d] researchgate.netnih.govoxazine systems.
Furthermore, one-pot multistep cascade reactions can lead to the annulation of pyrimidine rings to other heterocycles like thiophenes and furans, yielding thieno[2,3-d]pyrimidines and related structures. nih.gov Such cascade processes, which form multiple bonds in a single operation, provide rapid access to complex fused scaffolds. nih.gov The synthesis of unique pentacyclic systems has also been reported, demonstrating the potential to build highly complex architectures upon a pyrimidine foundation. nih.gov
| Annulation Method | Description | Resulting System Example | Reference |
|---|---|---|---|
| Rh(III)-Catalyzed [3+3]/[4+2] Annulation | C-H activation of an indole (B1671886) carboxamide followed by reaction with a sulfoxonium ylide to form a new fused ring. | researchgate.netnih.govOxazino[3,4-a]indol-1-ones | researchgate.net |
| Intramolecular Aza-Wittig Reaction | An intramolecular reaction between an iminophosphorane and a carbonyl group to form a nitrogen-containing ring. | Fused piperidines, seven-membered rings, and other N-heterocycles. | scispace.com |
| One-Pot Cascade Reaction | A sequence of reactions occurring in a single pot to fuse a pyrimidine ring onto another heterocycle. | Thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
Mechanistic Studies of Pyrimido[5,4-d]researchgate.netnih.govoxazine Formation
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and extending the synthetic methodology. The formation of pyrimido-oxazine systems can proceed through several distinct mechanistic pathways depending on the starting materials and reagents.
One well-studied mechanism for the formation of a related pyrimido[5,4-e] researchgate.netnih.govoxazine dione (B5365651) involves a three-step, one-pot condensation reaction. researchgate.net The proposed mechanism is as follows:
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between an activated methylene (B1212753) compound (e.g., thiobarbituric acid) and an aryl glyoxal to form an intermediate. researchgate.net
Michael Addition: This is followed by a Michael addition of a nucleophile, such as N-methyl urea, to the activated double bond of the intermediate. researchgate.net
Intramolecular Cyclization: The final step is an intramolecular cyclization of the resulting adduct, which forms the oxazine ring and yields the final pyrimido[5,4-e] researchgate.netnih.govoxazine product. researchgate.net A similar sequence involving Knoevenagel condensation, Michael addition, and cyclization has been theoretically investigated for the formation of pyrido[2,3-d]pyrimidines. nih.gov
An alternative powerful strategy for forming fused oxazine rings is the intramolecular aza-Wittig reaction. researchgate.net In the synthesis of pyridazino[4,3-d]oxazines, the mechanism is proposed to proceed via the following steps:
Aza-Wittig Reaction: An iminophosphorane reacts with an acid chloride to generate a reactive imidoyl chloride intermediate. researchgate.net
Intramolecular Nucleophilic Attack: The newly generated amidoyl carbon is then attacked by a nearby nucleophile, such as an ester ethoxy group, forming a thermodynamically favored six-membered ring intermediate. researchgate.net
Elimination: Elimination of an alkyl halide from this intermediate affords the stable, fused oxazine ring system. researchgate.net This pathway provides an efficient route to the heterocyclic core under mild conditions.
These cyclocondensation and aza-Wittig pathways represent two of the primary mechanistic rationales for the formation of pyrimido[5,4-d] researchgate.netnih.govoxazine and its isomers, providing a foundation for further synthetic exploration.
Chemical Reactivity and Transformation of 2h Pyrimido 5,4 D 1 2 Oxazine
Electrophilic Aromatic Substitution Reactions of the Pyrimido[5,4-d]smolecule.commasterorganicchemistry.comoxazine Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic systems, though less common for electron-deficient heterocycles like pyrimidines unless activated by electron-donating groups. masterorganicchemistry.com The pyrimidine (B1678525) ring in the pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine (B8389632) core is generally deactivated towards electrophilic attack due to the presence of two electronegative nitrogen atoms. lkouniv.ac.in However, the introduction of activating groups can facilitate such reactions.
For instance, the presence of an amino or methylthio group can activate the pyrimidine ring, directing electrophiles to specific positions. smolecule.com The reaction proceeds through a two-step mechanism involving the initial attack of the electrophile to form a positively charged intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.org The stability of the arenium ion, which is influenced by resonance, determines the regioselectivity of the substitution. libretexts.org
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst. lkouniv.ac.in
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
| Reaction | Reagents | Typical Position of Substitution |
| Halogenation | NBS, NCS | Activated positions on the pyrimidine ring |
| Nitration | HNO3, H2SO4 | Activated positions on the pyrimidine ring |
| Sulfonation | Fuming H2SO4 | Activated positions on the pyrimidine ring |
Nucleophilic Substitution and Addition Reactions
The electron-deficient nature of the pyrimidine ring makes the pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine core susceptible to nucleophilic attack. wur.nl This is a key feature of its chemical reactivity, allowing for the introduction of a wide range of functional groups.
Nucleophilic substitution reactions often occur at positions bearing a good leaving group, such as a halogen or a methylthio group. jetir.org For example, a methylthio group at the 7-position can be displaced by various nucleophiles. smolecule.com The reaction with amines is a common method for introducing substituted amino groups, which is a crucial step in the synthesis of many biologically active derivatives. nih.gov
The oxazine ring can also participate in nucleophilic reactions. Nucleophilic attack can lead to ring-opening of the oxazine moiety, particularly under basic or acidic conditions. imist.maresearchgate.net
| Nucleophile | Leaving Group | Product Type |
| Amines (R-NH2) | Halogen, Methylthio | Substituted amino-pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazines |
| Alkoxides (R-O-) | Halogen | Alkoxy-pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazines |
| Thiols (R-SH) | Halogen | Thioether-pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazines |
Ring-Opening and Rearrangement Processes
The pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine ring system can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often initiated by nucleophilic attack on the oxazine or pyrimidine ring. imist.maresearchgate.net
One notable rearrangement is the Dimroth rearrangement, which involves the isomerization of heterocyclic systems through ring-opening and subsequent ring-closure. nih.gov This can lead to the formation of isomeric fused pyrimidine systems. The reaction is often catalyzed by acid or base and can be influenced by heat. nih.gov For example, a 1,3-oxazine ring can rearrange to a more stable pyrimidine-containing structure. nih.gov
Ring-opening of the oxazine moiety can be achieved by treatment with strong nucleophiles or under harsh reaction conditions, leading to the formation of substituted pyrimidine derivatives. imist.maresearchgate.net
| Reaction Type | Conditions | Outcome |
| Dimroth Rearrangement | Acid or base catalysis, heat | Isomeric fused pyrimidine systems |
| Nucleophilic Ring Opening | Strong nucleophiles | Substituted pyrimidine derivatives |
Derivatization and Functionalization Reactions
The versatility of the pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine scaffold allows for a wide array of derivatization and functionalization reactions. These reactions are crucial for the synthesis of analogs with modified properties.
Functional groups on the pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine core can be readily transformed. For example, a methylthio group can be oxidized to a methylsulfonyl group, which is a better leaving group for subsequent nucleophilic substitution reactions. google.com An amino group can be acylated or alkylated to introduce further diversity.
Condensation reactions are also employed for derivatization. For instance, the reaction of a substituted pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine with aldehydes or ketones can lead to the formation of new fused ring systems. mdpi.com
| Starting Functional Group | Reaction | Reagents | Resulting Functional Group |
| Methylthio (-SCH3) | Oxidation | m-CPBA, Oxone | Methylsulfonyl (-SO2CH3) |
| Amino (-NH2) | Acylation | Acyl chlorides, Anhydrides | Amide (-NHCOR) |
| Amino (-NH2) | Alkylation | Alkyl halides | Substituted amine (-NHR, -NR2) |
| Hydroxyl (-OH) | Etherification | Alkyl halides, base | Ether (-OR) |
Metal-Catalyzed Coupling Reactions Involving Pyrimido[5,4-d]smolecule.commasterorganicchemistry.comoxazine Intermediates
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn These reactions have been extensively used to functionalize the pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine core, typically by using a halogenated or triflated derivative as the electrophilic partner. researchgate.netwiley-vch.de
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction of a halo-pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine with a boronic acid or ester, catalyzed by a palladium complex, to form an aryl- or vinyl-substituted derivative. researchgate.netresearchgate.net
Heck Coupling: Palladium-catalyzed reaction of a halo-pyrimido[5,4-d] smolecule.commasterorganicchemistry.comoxazine with an alkene to introduce an alkenyl substituent.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form an alkynyl-substituted derivative. eie.gr
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an amino-substituted derivative.
These reactions provide efficient routes to a wide range of derivatives that would be difficult to access through other methods. eie.gr
| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium complex | Boronic acid/ester | C-C |
| Heck | Palladium complex | Alkene | C-C |
| Sonogashira | Palladium/Copper complex | Terminal alkyne | C-C |
| Buchwald-Hartwig | Palladium complex | Amine | C-N |
Structure Activity Relationships Sar and Ligand Design for Pyrimido 5,4 D 1 2 Oxazine Based Compounds
Elucidation of Pharmacophoric Features
The pharmacophoric features of pyrimido-oxazine-based compounds are the key molecular properties responsible for their biological activity. These features arise from the specific three-dimensional arrangement of atoms and functional groups that interact with a biological target.
Key pharmacophoric elements identified in various pyrimido-oxazine analogues include:
The Fused Heterocyclic Core : The planar, electron-rich pyrimido-oxazine ring system itself is a critical feature. It often mimics endogenous purines, enabling it to interact with nucleotide-binding sites on enzymes. mdpi.com The nitrogen atoms within the pyrimidine (B1678525) ring can act as crucial hydrogen bond acceptors, interacting with amino acid residues in the target protein's active site. acs.org
Hydrogen Bond Donors/Acceptors : Substituents attached to the core can provide additional hydrogen bonding capabilities. For instance, amino groups are often incorporated to enhance target binding and have been shown to significantly contribute to the inhibitory activity of related heterocyclic compounds. ekb.eg
Aromatic and Hydrophobic Moieties : The introduction of aryl or heteroaryl substituents at various positions is a common strategy. These groups can engage in π-π stacking or hydrophobic interactions within the target's binding pocket, significantly influencing potency. For example, in a series of pyrimido[5,4-d]pyrimidine (B1612823) derivatives, aryl units with specific hydroxy and alkoxy substituents were crucial for their antiprotozoal activity. nih.gov
Conformational Rigidity : The fused nature of the pyrimido-oxazine scaffold provides conformational constraint. This pre-organization can reduce the entropic penalty upon binding to a target, thereby enhancing affinity and selectivity. acs.org
Impact of Substituent Modifications on Biological Profiles
The biological activity of pyrimido-oxazine derivatives can be finely tuned by modifying the substituents on the core scaffold. SAR studies systematically explore these modifications to optimize potency and selectivity for a given biological target.
In the development of GPR119 agonists based on a dihydropyrimido[5,4-b] tandfonline.comnih.govoxazine (B8389632) scaffold, modifications to a substituent on the oxazine nitrogen had a profound impact on activity. tandfonline.com As shown in Table 1, replacing a tropine (B42219) ring substituent with a piperidine (B6355638) ring led to a significant increase in agonistic activity. tandfonline.com Specifically, compounds with a piperidine ring (Compounds 23 and 24 ) demonstrated much lower EC₅₀ values compared to their tropine-containing counterparts (Compounds 16 and 17 ). tandfonline.com
Table 1: Effect of Substituent Modification on GPR119 Agonist Activity Data sourced from optimization studies of 4,8-disubstituted dihydropyrimido[5,4-b] tandfonline.comnih.govoxazine derivatives. tandfonline.com
| Compound | Core Scaffold | Key Substituent | EC₅₀ (nM) |
|---|---|---|---|
| 16 | dihydropyrimido[5,4-b] tandfonline.comnih.govoxazine | 2-pyrimidyl on tropine ring | 130 |
| 17 | dihydropyrimido[5,4-b] tandfonline.comnih.govoxazine | 2-pyrimidyl on tropine ring | 250 |
| 23 | dihydropyrimido[5,4-b] tandfonline.comnih.govoxazine | 2-pyrimidyl on piperidine ring | 44 |
| 24 | dihydropyrimido[5,4-b] tandfonline.comnih.govoxazine | 5-chloropyrimidin-2-yl on piperidine ring | 40 |
Similarly, in a series of tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitors, the stereochemistry and substitution on a morpholine (B109124) moiety were critical for both potency and selectivity. acs.org The introduction of sterically hindered morpholines at the hinge region of the (R)-configured tricyclic scaffold did not negatively affect potency against mTOR but significantly improved selectivity over the related PI3Kα kinase. acs.org As detailed in Table 2, the (R)-3-methylmorpholine substituent (Compound 7b ) yielded a 165-fold selectivity for mTOR over PI3Kα, a substantial improvement over the unsubstituted morpholine (Compound 2b ). acs.org This highlights the importance of subtle stereochemical and structural changes in achieving target selectivity. acs.org
Table 2: Impact of Morpholine Substitution on mTOR Inhibition and Selectivity Data from SAR studies on tricyclic pyrimido-pyrrolo-oxazines. acs.org
| Compound | Tricyclic Core Configuration | Morpholine Substituent | mTOR Kᵢ (nM) | Selectivity (PI3Kα Kᵢ / mTOR Kᵢ) |
|---|---|---|---|---|
| 2b | (R) | Morpholine (M₀) | 24 | 18-fold |
| 6b | (R) | (S)-3-methylmorpholine (M₁) | 9.1 | 43-fold |
| 7b | (R) | (R)-3-methylmorpholine (M₂) | 17 | 165-fold |
Further studies have shown that introducing a sulfide (B99878) bridge between a phenyl and a pyrimidinyl ring can be critical for the anticancer activity of certain pyrimidine derivatives. researchgate.net In other cases, the presence of electron-withdrawing groups on an aryl substituent was found to improve reaction yields during synthesis, a factor that can sometimes correlate with electronic effects relevant to biological activity. researchgate.net
Rational Design of Pyrimido[5,4-d]tandfonline.comhilarispublisher.comoxazine Ligands
Rational drug design involves the deliberate and strategic creation of new molecules based on a known biological target or an existing lead compound. For pyrimido-oxazine-based compounds, several rational design strategies have been employed to enhance their therapeutic potential.
One powerful approach is conformational restriction . This strategy was used to develop highly selective mTOR inhibitors by rigidifying a known, more flexible inhibitor scaffold. acs.org This led to the creation of the novel tricyclic pyrimido-pyrrolo-oxazine system, which was designed to minimize the entropic loss associated with target binding, thereby enhancing potency and selectivity. acs.org
Another common strategy is scaffold hopping , where the core of a known active molecule is replaced with a different, often isosteric, scaffold to explore new chemical space and improve properties. This was applied by using the natural product Mackinazolinone as a template to design and synthesize a library of tricyclic oxazolo[5,4-d]pyrimidines with cytotoxic activity. researchgate.net
Structure-based design leverages knowledge of the three-dimensional structure of the target protein. In the development of antitrypanosomal agents, researchers rationally combined the pyrimido[5,4-d]pyrimidine nucleus (a close analogue to the pyrimido-oxazine core) with specific aryl units containing hydroxy and alkoxy substituents. nih.gov This design was based on features known to be favorable in other classes of inhibitors that target these parasites. nih.gov Similarly, the design of novel pyrrolo[2,3-d]pyrimidin-6-ones as inhibitors of the EGF-R tyrosine kinase family was based on creating molecules that would fit selectively into the enzyme's active site. nih.gov
Computational Chemistry Approaches to SAR
Computational chemistry provides powerful tools to investigate and predict the interactions between ligands and their biological targets, accelerating the drug design process.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in understanding the SAR of pyrimido-oxazine analogues.
mTOR Inhibitors : Computational modeling was used to elucidate the binding mode of conformationally restricted pyrimido-pyrrolo-oxazine compounds within the mTOR kinase domain. acs.org The docking studies, initiated from the crystal structure of a related inhibitor complex (PDB code: 4JT6), helped to explain the observed potency and selectivity of the designed ligands. acs.org
CFTR Inhibitors : For the benzopyrimido-pyrrolo-oxazine-dione inhibitor (R)-BPO-27, docking computations suggested that it binds near the canonical ATP binding site of its target, the CFTR protein. nih.gov These computational findings were supported by molecular dynamics simulations which showed a lower binding energy for the active (R)-enantiomer compared to the inactive (S)-enantiomer, correctly predicting their stereospecific activity. nih.gov
VEGFR-2 Inhibitors : In a study of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines, docking analysis suggested a common mode of interaction for the inhibitors at the ATP-binding site of VEGFR-2. nih.gov This provided a structural rationale for their inhibitory activity and guided further optimization. nih.gov
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While comprehensive QSAR models for the 2H-pyrimido[5,4-d] tandfonline.comhilarispublisher.comoxazine class are not extensively reported in the reviewed literature, the foundational computational studies required for such models have been performed on related scaffolds.
For instance, studies on pyrazolo-pyrimidine derivatives have utilized Density Functional Theory (DFT) to calculate various quantum chemical parameters. jchemrev.com These parameters include bond lengths, angles, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.com Such descriptors are critical for building robust QSAR models, as they quantify the electronic and steric properties that govern ligand-target interactions. The calculation of these properties represents a preliminary but essential step toward developing predictive QSAR models that could guide the future design of novel pyrimido-oxazine derivatives.
Biological and Biochemical Investigations of Pyrimido 5,4 D 1 2 Oxazine Scaffolds
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of the pyrimido[5,4-d] smolecule.comoxazine (B8389632) core have demonstrated notable inhibitory activity against specific enzymes, highlighting their potential in targeted therapy.
A significant area of investigation for this scaffold is its role as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). smolecule.com These enzymes, when mutated, acquire a neomorphic (new) function, converting α-ketoglutarate to the oncometabolite R-2-hydroxyglutarate (2-HG). nih.gov Elevated levels of 2-HG are associated with various cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma. nih.govgoogleapis.com
Compounds with the 7-phenylethylamino-4H-pyrimido[4,5-d] smolecule.comoxazin-2-one structure have been specifically developed as inhibitors of mutant IDH1 and IDH2. wipo.int These agents are designed to selectively target the mutated forms of the enzyme over the wild-type (WT) versions, which is a critical feature for minimizing off-target effects. googleapis.com Research has led to the identification of specific derivatives, such as 1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-d] smolecule.comoxazin-2-one, which show promise in this area. smolecule.com The primary application for these inhibitors is in medicinal chemistry as potential anticancer agents for malignancies driven by IDH mutations. smolecule.com A patent has been filed for a series of covalent inhibitors based on the pyrimido[4,5-d] smolecule.comoxazin-2-one core that selectively inhibit mutant IDH1 and IDH2. googleapis.com
The Tropomyosin Receptor Kinase (TRK) family (TrkA, TrkB, TrkC) are transmembrane receptor tyrosine kinases that have become important targets in oncology, particularly for tumors harboring NTRK gene fusions. nih.govcansa.org.zanih.gov Despite the development of several classes of TRK inhibitors, including pyrazolo[1,5-a]pyrimidine-based molecules researchgate.net, a review of the scientific literature did not yield specific studies identifying 2H-pyrimido[5,4-d] smolecule.comoxazine derivatives as direct inhibitors of Trk enzymes. Research has focused on other heterocyclic scaffolds for this particular target.
Beyond IDH, the pyrimido[5,4-d] smolecule.comoxazine scaffold has been successfully leveraged to develop potent inhibitors of other kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The acquired T790M mutation in EGFR is a major cause of resistance to therapies for non-small cell lung cancer (NSCLC). nih.gov
Through a structure-guided design approach, a series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] smolecule.comoxazin-2-one derivatives were synthesized and identified as novel, mutant-selective EGFR inhibitors. nih.gov The most promising compound from this series, designated 20a , demonstrated high selectivity for the dual-mutant EGFRL858R/T790M over the wild-type (EGFRWT) form, both at the enzymatic and cellular levels. nih.gov This selectivity provides a new scaffold for developing treatments for NSCLC driven by this resistant mutation. nih.gov
There is no significant evidence in the reviewed literature of 2H-pyrimido[5,4-d] smolecule.comoxazine derivatives acting as inhibitors of proteases, glycosidases, or cholinesterases.
Receptor Agonist and Antagonist Profiling
While direct receptor profiling for the 2H-pyrimido[5,4-d] smolecule.comoxazine scaffold is limited, research into the isomeric pyrimido[5,4-b] smolecule.comresearchgate.netoxazine system has yielded notable findings. Derivatives of this related scaffold have been optimized as potent agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. tandfonline.com Furthermore, other analogues have been developed as histamine (B1213489) H4 receptor antagonists. google.com These findings suggest that the broader pyrimido-oxazine framework is capable of interacting with G protein-coupled receptors, though specific agonist or antagonist activities for the [5,4-d] isomer remain to be documented.
Antiproliferative Activity against Specific Cancer Cell Lines (In Vitro Studies)
The antiproliferative activity of 2H-pyrimido[5,4-d] smolecule.comoxazine derivatives is a direct consequence of their enzyme-inhibiting properties, particularly against EGFR. In vitro studies have confirmed the efficacy of these compounds against human cancer cell lines.
The C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] smolecule.comoxazin-2-one derivatives were evaluated for their ability to inhibit the proliferation of cancer cells. Compound 20a was specifically tested against the H1975 human lung adenocarcinoma cell line, which harbors the EGFRL858R/T790M double mutation, and the A431 human epidermoid carcinoma cell line, which expresses wild-type EGFR. nih.gov The compound showed potent and selective inhibition of the H1975 cells, consistent with its targeted inhibition of the mutant enzyme. nih.gov This highlights the potential of the scaffold in developing agents against specific, genetically-defined cancers. nih.gov While general antitumor properties are noted for the class smolecule.com, specific IC₅₀ data from broader panel screenings are not extensively detailed in the available literature.
Table 1: In Vitro Antiproliferative Activity of Representative Pyrimido[4,5-d] smolecule.comoxazin-2-one Derivative
| Compound | Target | Cancer Cell Line | Activity | Citation |
|---|---|---|---|---|
| 20a | EGFRL858R/T790M | H1975 (NSCLC) | Potent and selective inhibition | nih.gov |
| 20a | EGFRWT | A431 (Epidermoid Carcinoma) | Less potent inhibition (demonstrating selectivity) | nih.gov |
Antimicrobial Efficacy and Mechanisms of Action
The pyrimido[5,4-d] smolecule.comoxazine scaffold is mentioned as having potential antimicrobial properties. smolecule.com However, specific studies detailing the antimicrobial efficacy, spectrum of activity (e.g., specific bacterial or fungal strains), or mechanisms of action for this exact heterocyclic system are not prominently featured in the reviewed literature.
Research on related heterocyclic systems provides some context. For instance, isoindolinone fused 1,4-dihydro-2H-pyrido[3,2-d] smolecule.comoxazines have been shown to be effective DNA gyrase inhibitors in E. coli. derpharmachemica.com Additionally, various pyrimidine-fused heterocycles, such as pyrimido[2,1-c] smolecule.comresearchgate.netnih.govtriazines, have been evaluated for antimicrobial effects. preprints.org These findings suggest that the pyrimidine (B1678525) core is a viable pharmacophore for antimicrobial agents, but direct evidence and mechanistic studies for the 2H-pyrimido[5,4-d] smolecule.comoxazine scaffold itself are lacking.
Antibacterial Spectrum and Modes of Action
Derivatives of the pyrimido[4,5-d] semanticscholar.orgsci-hub.seoxazine system have been noted for their structural resemblance to established quinoline (B57606) chemotherapeutic agents, such as piromidic and pipemidic acids. This similarity to compounds with known antibacterial effects has encouraged further investigation into related heterocyclic systems, including the development of pyrimido[4,5-d]pyrimidine (B13093195) derivatives as potential antibacterial agents. While the pyrimido[4,5-d] semanticscholar.orgsci-hub.seoxazine scaffold is considered to possess potent biological activity, specific data detailing its antibacterial spectrum or minimum inhibitory concentration (MIC) values against various bacterial strains are not extensively detailed in available literature. One study noted that certain synthesized pyrimidine derivatives, including a pyrimido[5,4-d] semanticscholar.orgsci-hub.seoxazine, showed potent antimicrobial activity, but specific data points were not provided. researchgate.net
Antifungal and Antiviral Activities
The investigation into the antifungal and antiviral properties of the 2h-Pyrimido[5,4-d] semanticscholar.orgsci-hub.seoxazine scaffold is an emerging area. Some complex derivatives incorporating the pyrimido[5,4-d] semanticscholar.orgsci-hub.seoxazine ring have been screened for antifungal activity, with some compounds reportedly showing positive results. researchgate.net However, detailed studies identifying the specific fungal species inhibited or the potency of this activity are limited in the public domain. Currently, there is a lack of specific research findings concerning the antiviral activities of compounds based solely on the 2h-Pyrimido[5,4-d] semanticscholar.orgsci-hub.seoxazine scaffold.
Modulation of Biological Pathways (e.g., DNA Synthesis, Heat Shock Proteins)
Significant research has been conducted on pyrimido[4,5-d] semanticscholar.orgsci-hub.seoxazine derivatives as modulators of key biological pathways, particularly as inhibitors of enzymes involved in cancer progression.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
A notable area of investigation involves the design of pyrimido[4,5-d] semanticscholar.orgsci-hub.seoxazine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC). lilab-ecust.cn A structure-guided design approach led to the development of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] semanticscholar.orgsci-hub.seoxazin-2-one derivatives as potent and selective inhibitors of the EGFR-L858R/T790M mutant, which is responsible for acquired drug resistance. semanticscholar.orglilab-ecust.cn
The representative compound 20a from this series, which features dual-methyl groups at the C4-position, demonstrated high selectivity for the mutant EGFR over the wild-type (WT) enzyme. semanticscholar.org This compound also showed significant antitumor efficacy in a xenograft mouse model driven by the EGFR-L858R/T790M mutation. semanticscholar.orglilab-ecust.cn The inhibitory concentration (IC50) values highlight its potency and selectivity. semanticscholar.org
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 20a | EGFR L858R/T790M | 4.5 |
| EGFR WT | 156 |
Inhibition of Isocitrate Dehydrogenase (IDH)
Derivatives of 7-phenylethylamino-4H-pyrimido[4,5-d] semanticscholar.orgsci-hub.seoxazin-2-one have been identified as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. medchemexpress.com Mutations in these enzymes are implicated in various cancers, where they lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). nih.gov
The compound Crelosidenib (LY3410738) , also referred to as Mutant IDH1-IN-6, is an orally available inhibitor from this class. medchemexpress.comwikipedia.org It specifically targets mutant forms of IDH1 and IDH2, inhibiting the formation of 2-HG and thereby blocking its cancer-promoting signaling pathways. medchemexpress.comnih.gov Crelosidenib has been evaluated in clinical trials for various cancers, including cholangiocarcinoma and acute myeloid leukemia. medchemexpress.comwikipedia.org The compound shows potent inhibition against several common IDH mutations. medchemexpress.com
| Compound | Target | IC50 (nM) |
|---|---|---|
| Crelosidenib (Mutant IDH1-IN-6) | IDH1 R132H | 6.27 |
| IDH1 R132C | 3.71 | |
| IDH2 R140Q | 36.9 | |
| IDH2 R172K | 11.5 |
There is currently no specific information available linking the 2h-Pyrimido[5,4-d] semanticscholar.orgsci-hub.seoxazine scaffold to the direct modulation of DNA synthesis pathways or the inhibition of heat shock proteins.
Advanced Analytical and Spectroscopic Characterization of Pyrimido 5,4 D 1 2 Oxazine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrimido[5,4-d][1,3]oxazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. researchgate.netresearchgate.net
In ¹H NMR spectra of pyrimido[5,4-d][1,3]oxazine derivatives, characteristic signals confirm the presence of the heterocyclic core and its substituents. For instance, in a series of 2-(4-chlorophenyl)-8-(substituted)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] hilarispublisher.comptfarm.ploxazine-7-carbonitriles, the proton of the N-H group typically appears as a singlet around δ 5.10-5.13 ppm. hilarispublisher.com Protons on the oxazine (B8389632) ring, such as =CH and CH, also exhibit distinct singlets in the δ 5.4-6.8 ppm range. hilarispublisher.com Aromatic protons from substituents appear as multiplets in the expected downfield region (δ 7.1-8.1 ppm). hilarispublisher.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In one study, the ¹³C NMR spectrum of a pyrimido[5,4-e][1,3]oxazine dione (B5365651) derivative showed 12 distinct signals, which was consistent with the proposed structure. researchgate.net For complex derivatives like (R)-2-(5-chloro-1H-1,2,4-triazol-1-yl)-4-((R)-3-methylmorpholino)-5a,6,8,9-tetrahydro-5H-pyrimido[5',4':4,5]pyrrolo[2,1-c] hilarispublisher.comvulcanchem.comoxazine, the carbon signals for the fused ring system and substituents are observed across a wide chemical shift range, including signals for carbonyl carbons and various heterocyclic carbons. rsc.org
The following table summarizes representative ¹H NMR data for selected pyrimido[5,4-d][1,3]oxazine derivatives:
| Compound | Key ¹H NMR Signals (δ ppm) and Multiplicity | Source |
| 2-(4-chlorophenyl)-8-(4-nitrophenylamino)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] hilarispublisher.comptfarm.ploxazine-7-carbonitrile | 5.13 (s, 1H, N-H), 5.53 (s, 1H, =CH), 6.69 (s, 1H, CH), 7.18-8.05 (m, Ar-H) | hilarispublisher.com |
| 4-(4-(((endo)-8-(5-Chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b] hilarispublisher.comvulcanchem.comoxazin-8-yl)-3-fluorobenzonitrile | 8.27 (s, 2H), 7.92 (s, 1H), 7.44-7.53 (m, 3H), 5.48 (d, 1H), 4.28-4.87 (m, 6H), 1.88-3.95 (m, 8H) | tandfonline.com |
| 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] hilarispublisher.comptfarm.ploxazine-2,4-dione | ~1.2-1.4 (d, isopropyl CH₃), ~2.5 (s, SCH₃), ~4.5-5.0 (m, isopropyl CH) | vulcanchem.com |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is crucial for determining the molecular weight of pyrimido[5,4-d][1,3]oxazine compounds and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI-MS) is commonly used to generate molecular ion peaks, often as [M+H]⁺ adducts. nih.gov
In the analysis of various synthesized pyrimido[2,1-b][1,3]oxazine derivatives, ESI-MS consistently showed the molecular ion peak (M⁺) and, in the case of chlorine-containing compounds, the characteristic M+2 peak due to isotopic distribution. hilarispublisher.com For example, the compound C₂₆H₁₈ClN₅O₄ exhibited a molecular ion peak at m/z 499 and an M+2 peak at 501. hilarispublisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For instance, the calculated mass for C₂₀H₂₄F₃N₆O₂ as [M+H]⁺ was 437.1907, with the found mass being 437.1915, confirming the formula. rsc.org
Fragmentation patterns observed in MS/MS experiments offer insights into the compound's structure. Studies on related pyrimidine-fused heterocyclic systems have shown that fragmentation often involves the successive loss of functional groups followed by the decomposition of the heterocyclic rings. researchgate.net
The table below presents mass spectrometry data for several pyrimido[5,4-d][1,3]oxazine structures.
| Compound Formula | Ionization Method | Molecular Ion Peak (m/z) | Key Fragments (m/z) | Source |
| C₂₄H₂₁ClN₄O₂ | ESI-MS | 432 (M⁺), 434 (M+2) | Not specified | hilarispublisher.com |
| C₂₅H₁₉ClN₄O₄ | ESI-MS | 474 (M⁺), 476 (M+2) | Not specified | hilarispublisher.com |
| C₂₀H₂₅F₂N₆O₂ | HRMS | 419.2002 ([M+H]⁺) | Not specified | rsc.org |
| C₈H₉N₂O₄Br | MS | 277 (M⁺) | Not specified | clockss.org |
This table is interactive. You can sort the columns by clicking on the headers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in pyrimido[5,4-d][1,3]oxazine derivatives. researchgate.netresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectra of pyrimido[5,4-d][1,3]oxazine compounds typically display a number of characteristic absorption bands. For example, in a series of pyrimido[2,1-b][1,3]oxazine derivatives, a strong absorption band is observed around 1650 cm⁻¹, which is characteristic of a C=O stretching vibration. hilarispublisher.com The presence of a cyano group (C≡N) is indicated by a sharp band around 2210 cm⁻¹. hilarispublisher.com N-H stretching vibrations usually appear as a band around 3330 cm⁻¹. hilarispublisher.com Other notable absorptions include those for C-O and C-N bonds within the heterocyclic structure. Aromatic C-H stretching can be observed between 3000-3100 cm⁻¹, while in-ring C-C stretching of aromatic rings appears in the 1400-1600 cm⁻¹ region. libretexts.org
The following table details characteristic IR absorption bands for functional groups found in pyrimido[5,4-d][1,3]oxazine derivatives.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Source |
| N-H Stretch | ~3330 | hilarispublisher.com |
| C≡N Stretch | ~2210 | hilarispublisher.com |
| C=O Stretch | ~1650 | hilarispublisher.com |
| C-H Aromatic Stretch | 3000-3100 | libretexts.org |
| C=C Aromatic Stretch | 1400-1600 | libretexts.org |
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X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for pyrimido[5,4-d][1,3]oxazine derivatives by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is invaluable for establishing the absolute configuration of chiral centers and for understanding intermolecular interactions in the solid state.
A study on a complex pyrimido[6,1-b][1,3]oxazin-6-one derivative, formed from the reaction of 5-(phenoxymethyl)-2-amino-2-oxazoline and acrolein, utilized X-ray crystallography to unambiguously establish its structure. researchgate.net The analysis revealed that the compound crystallized in the monoclinic space group P2₁/c. researchgate.net The crystal structure confirmed the connectivity of the atoms and provided precise bond lengths and angles. For example, the C=O double bond of the urea (B33335) group was found to be 1.242(2) Å, while the C-O bonds of the oxazine ring were 1.434(2) Å and 1.456(2) Å. researchgate.net The study also identified the presence of two diastereomers in the crystal lattice. researchgate.net
The detailed structural data from X-ray crystallography is crucial for understanding structure-activity relationships, as the specific conformation and stereochemistry can significantly influence biological activity.
| Compound | Crystal System | Space Group | Key Structural Features | Source |
| 2-(4,5-dihydro-5-phenoxymethyl-1,3-oxazol-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)hexahydro-2H,6H-pyrimido[6,1-b] hilarispublisher.comptfarm.ploxazin-6-one | Monoclinic | P2₁/c | Confirmed atomic connectivity, identified diastereomers. | researchgate.net |
| 2-(4-chlorophenyl)-1,3-di-(4-methoxyphenyl)-5-methyl-7-phenyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine | Not specified | Not specified | Used to confirm the structure of a related pyrimidine (B1678525) system. | ptfarm.pl |
This interactive table summarizes crystallographic data for relevant compounds.
Elemental Analysis and Chromatographic Techniques for Compound Purity and Identification
Elemental analysis and chromatographic techniques are fundamental for verifying the purity and confirming the elemental composition of newly synthesized pyrimido[5,4-d][1,3]oxazine derivatives.
Elemental analysis provides the percentage composition of elements (typically C, H, N) in a compound. The experimental values are compared with the theoretical values calculated from the proposed molecular formula. A close agreement (usually within ±0.4%) between the found and calculated values provides strong evidence for the compound's composition. ptfarm.pl For example, for the compound C₂₃H₁₄ClN₅O₂, the calculated percentages were C, 64.57; H, 3.30; Cl, 8.29; N, 16.37; O, 7.48. The found values were C, 64.62; H, 3.28; Cl, 8.27; N, 16.34; O, 7.49, which are in excellent agreement. hilarispublisher.com
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are routinely used to assess the purity of the synthesized compounds. rsc.org HPLC can provide quantitative purity data, as demonstrated in the analysis of a pyrimido-pyrrolo-oxazine mTOR inhibitor, which showed a purity of 98.4%. rsc.org TLC is often used to monitor the progress of a reaction. rsc.org
The table below shows a comparison of calculated and found elemental analysis data for a representative pyrimido[5,4-d][1,3]oxazine derivative.
| Molecular Formula | Element | Calculated (%) | Found (%) | Source |
| C₂₆H₁₇ClN₄O₅ | C | 62.34 | 62.32 | hilarispublisher.com |
| H | 3.42 | 3.38 | hilarispublisher.com | |
| Cl | 7.08 | 7.12 | hilarispublisher.com | |
| N | 11.19 | 11.18 | hilarispublisher.com | |
| O | 15.97 | 16.00 | hilarispublisher.com |
This interactive table allows for comparison of elemental analysis data.
Application of Advanced Spectroscopic Methods in Reaction Monitoring and Kinetic Studies
Advanced spectroscopic techniques are not only used for final product characterization but also play a vital role in monitoring reaction progress and conducting kinetic studies of pyrimido[5,4-d][1,3]oxazine synthesis.
By taking aliquots from a reaction mixture at different time points and analyzing them using methods like HPLC or NMR, chemists can track the disappearance of starting materials and the appearance of products. acs.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. researchgate.netacademie-sciences.fr
Kinetic studies, which investigate the rate of a chemical reaction, can also be performed using spectroscopic methods. For example, the rate of formation of a 1,3-oxazine compound was studied, and thermodynamic parameters such as the free energy of activation (Ea), entropy of activation (ΔS#), and Gibbs energy of activation (ΔG#) were calculated to confirm the cyclization process. edu.krd Such studies provide mechanistic insights into the formation of the pyrimido[5,4-d][1,3]oxazine ring system. While specific kinetic studies on 2H-pyrimido[5,4-d][1,3]oxazine are not extensively detailed in the provided context, the principles are broadly applicable to the synthesis of related heterocyclic systems. nih.gov The formation of the adduct in the synthesis of a pyrimido[6,1-b][1,3]oxazin-6-one derivative was analyzed, and a plausible mechanism was proposed based on the identified structure, highlighting the role of analytical methods in understanding reaction pathways. researchgate.net
Future Directions and Emerging Trends in Pyrimido 5,4 D 1 2 Oxazine Research
Development of Novel Synthetic Methodologies
The synthesis of the pyrimido[5,4-d] jsynthchem.comgjpb.deoxazine (B8389632) scaffold and its derivatives is a critical area of ongoing research. Traditional synthetic routes are often being replaced by more efficient, high-yield, and versatile methods. A significant trend is the increasing use of multi-component reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, thereby improving efficiency and reducing waste.
One-pot, three-component condensation reactions have proven particularly effective. For instance, a concise and efficient synthesis of pyrimido[5,4-e] jsynthchem.comgjpb.deoxazine diones has been achieved through the condensation of thiobarbituric acid and aryl glyoxals with N-methyl urea (B33335) in ethanol. researchgate.netresearchgate.net This method is noted for its operational simplicity, high yields, and the ready availability of starting materials. researchgate.net Another novel approach involves the reaction of 6-(4-chlorophenyl)-4-phenyl-6H-1,3-Oxazin-2-amine with ethyl 2-cyano-3,3-bis(methylthio)acrylate, which yields a tetrahydropyrimido[2,1-b] jsynthchem.comgjpb.deoxazine derivative. hilarispublisher.com This product contains a replaceable methylthio group, making it a versatile intermediate for creating a library of derivatives by reacting it with various nucleophiles. hilarispublisher.com Furthermore, a facile two-step procedure has been developed for the construction of the pyrimido[5,4-d] jsynthchem.comgjpb.deoxazin-2-one scaffold, which involves a reactive p-nitrophenylcarbamate intermediate that cyclizes upon treatment with a base. researchgate.net
Researchers are also exploring different reaction pathways, such as the annulation of a pyrimidine (B1678525) ring onto a pre-existing 1,3,5-triazine (B166579) or, conversely, the formation of a triazine ring from a 2-aminopyrimidine (B69317) precursor. mdpi.com These varied strategies provide medicinal chemists with a robust toolkit for generating diverse libraries of pyrimido[5,4-d] jsynthchem.comgjpb.deoxazine analogs for biological screening.
Table 1: Overview of Selected Novel Synthetic Methodologies
| Methodology | Reactants | Key Features | Reference |
|---|---|---|---|
| One-Pot Three-Component Condensation | Thiobarbituric acid, aryl glyoxals, N-methyl urea | High yields, operational simplicity, short reaction times, use of thermal or microwave conditions. | researchgate.netresearchgate.net |
| Multi-step Synthesis with Nucleophilic Substitution | Chalcone (B49325), urea, ethyl 2-cyano-3,3-bis(methylthio)acrylate | Creates a versatile intermediate with a good leaving group (-SCH3) for further derivatization. | hilarispublisher.com |
| Two-Step Base-Mediated Cyclization | Pyrimidine precursor, p-nitrophenyl chloroformate | Controlled procedure involving a reactive p-nitrophenylcarbamate intermediate, affording good yields. | researchgate.net |
| Regioselective Cyclocondensation | 4-oxopyrimidin-2-ylthioureas, arylaldehydes | Forms a single regioisomer of pyrimido[1,2-a] jsynthchem.comgjpb.deacademie-sciences.frtriazin-6-one. | mdpi.com |
Exploration of New Biological Targets and Therapeutic Applications (Pre-clinical)
The pyrimido[5,4-d] jsynthchem.comgjpb.deoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. researchgate.net Preclinical research is actively focused on identifying and validating new biological targets for these compounds across various disease areas.
In oncology, these compounds have shown significant promise. Certain pyrimido[5,4-e] jsynthchem.comgjpb.deoxazine derivatives have demonstrated antitumor and anticancer properties. researchgate.net For example, a series of newly synthesized pyrimido[5,4-e] jsynthchem.comresearchgate.nethilarispublisher.comtriazines were evaluated for their in vitro anticancer activity against the human lung carcinoma cell line (A549), with some compounds showing high efficacy. nih.gov Research has also led to the discovery of pyrimido-pyrrolo-oxazines as potent and highly selective inhibitors of the mTORC1/2 kinase (TORKi), a key regulator of cell growth and proliferation implicated in cancer and neurological disorders. unifi.it Additionally, new benzimidazole (B57391) and triazine-based derivatives have been synthesized and assessed as inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFRWT and EGFRT790M), a critical target in non-small cell lung cancer. acs.org
Beyond cancer, researchers are exploring applications in metabolic diseases. A series of 6-phenylpyrimido[4,5-b] jsynthchem.comhilarispublisher.comoxazines were identified as potent and selective inhibitors of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. acs.org Inhibition of DGAT1 is a promising strategy for the management of metabolic disorders. The broad spectrum of reported activities also includes potential applications as antibacterial, antiviral (including anti-HIV), anti-inflammatory, and antihypertensive agents, indicating a vast therapeutic landscape yet to be fully explored. researchgate.net
Table 2: Selected Preclinical Applications of Pyrimido[5,4-d] jsynthchem.comgjpb.deoxazine Derivatives
| Therapeutic Area | Biological Target/Application | Derivative Class | Reference |
|---|---|---|---|
| Oncology | Anticancer (Human Lung Carcinoma A549) | Pyrimido[5,4-e] jsynthchem.comresearchgate.nethilarispublisher.comtriazines | nih.gov |
| Oncology / Neurology | mTORC1/2 Kinase (TORKi) Inhibition | Pyrimido-pyrrolo-oxazines | unifi.it |
| Oncology | EGFRWT and EGFRT790M Inhibition | Benzimidazole/triazine-based derivatives | acs.org |
| Metabolic Disorders | DGAT1 Inhibition | 6-Phenylpyrimido[4,5-b] jsynthchem.comhilarispublisher.comoxazines | acs.org |
| Infectious Diseases | Antibacterial, Anti-HIV, Antiviral | Pyrimido[5,4-e] jsynthchem.comgjpb.deoxazines | researchgate.net |
| Various | Anti-inflammatory, Antihypertensive, Anticonvulsant | Pyrimido[5,4-e] jsynthchem.comgjpb.deoxazines | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Pyrimido[5,4-d]jsynthchem.comgjpb.deoxazine Discovery
AI/ML algorithms can analyze vast datasets of chemical structures and biological activity to build predictive models. nih.gov For the pyrimido[5,4-d] jsynthchem.comgjpb.deoxazine scaffold, this involves developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before they are synthesized. gjpb.deoncodesign-services.com This data-driven approach allows researchers to prioritize the synthesis of compounds with the highest probability of success.
Sustainable and Green Chemistry Approaches in Pyrimido[5,4-d]jsynthchem.comgjpb.deoxazine Synthesis
In line with a global push towards environmental responsibility, green chemistry principles are becoming central to the synthesis of pharmaceutical compounds, including pyrimido[5,4-d] jsynthchem.comgjpb.deoxazines. The goal is to develop chemical processes that are more efficient, use less hazardous materials, and generate minimal waste.
A key trend is the development and use of novel, reusable catalysts. For example, a magnetically reusable catalyst, consisting of an ionic liquid supported on iron oxide (Fe₃O₄) nanoparticles, has been shown to be highly efficient for the green synthesis of pyrimido[5,4-e] jsynthchem.comgjpb.deoxazines. jsynthchem.com This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. jsynthchem.com Another innovative approach uses a nanocomposite of lacunary phosphomolybdate on TiO₂/g-C₃N₄ as a catalyst for the one-pot synthesis of 1,3-oxazine derivatives under mild, solvent-free conditions, achieving high yields in very short reaction times. rsc.org
The use of environmentally benign solvents, particularly water, is another cornerstone of green synthesis. academie-sciences.fr An efficient method for synthesizing jsynthchem.comgjpb.deoxazine derivatives uses thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable catalyst in an aqueous medium. academie-sciences.fr Additionally, energy-efficient techniques like microwave-assisted organic synthesis (MAOS) are being employed to synthesize pyrimido[5,4-e] jsynthchem.comgjpb.deoxazine diones. researchgate.netresearchgate.net Microwave irradiation often leads to dramatically reduced reaction times, higher yields, and fewer by-products compared to conventional heating methods. researchgate.netacs.org These sustainable approaches not only minimize the environmental impact of chemical synthesis but also often lead to more cost-effective and efficient production processes. rsc.org
Table 3: Emerging Green Chemistry Approaches in Oxazine Synthesis
| Green Approach | Catalyst/Method | Key Advantages | Reference |
|---|---|---|---|
| Reusable Magnetic Catalyst | Ionic liquid on Fe₃O₄-SiO₂ nanoparticles | Excellent yields (80-95%), short reaction times, catalyst easily recovered and reused. | jsynthchem.com |
| Solvent-Free Synthesis | H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ nanocomposite | High yields (85-95%), very short reaction times (5-12 min), reusable catalyst, no solvent waste. | rsc.org |
| Biodegradable Catalyst in Water | Thiamine hydrochloride (Vitamin B1) | Uses a non-toxic, biodegradable catalyst and water as a universal green solvent. | academie-sciences.fr |
| Microwave-Assisted Synthesis | Microwave irradiation | Faster than thermal methods, higher and purer yields, operational simplicity. | researchgate.netresearchgate.netacs.org |
| Ultrasonic Irradiation | Ultrasound waves with KHSO₄ | Minimizes environmental impact, good yields in aqueous ethanol. | bme.hu |
Compound Index
Q & A
Q. What are the common synthetic routes for preparing 2H-Pyrimido[5,4-d][1,3]oxazine derivatives, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of amidine hydrochlorides with oxazole precursors in the presence of triethylamine (Et₃N) and tetrahydrofuran (THF) under reflux conditions . For chlorination or functionalization, phosphorus oxychloride (POCl₃) and dimethylaniline (Me₂NPh) are used at elevated temperatures (105–110°C) to introduce reactive leaving groups. Subsequent substitutions with amines or sulfonyl chlorides yield derivatives with tailored functional groups . Key reagents include amidines, POCl₃, and alkyl/aryl amines.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for oxazine and pyrimidine moieties .
- LC-MS Spectrometry : Validates molecular weight and purity, especially for intermediates and final products .
- Elemental Analysis : Ensures ±0.4% accuracy for C, H, and N content after recrystallization (e.g., from boiling water) .
Q. What are typical reaction mechanisms involved in functionalizing the oxazine ring?
- Methodological Answer : Functionalization often proceeds via:
- Nucleophilic Substitution : Amines or thiols displace chloride groups introduced via POCl₃ treatment, forming C–N or C–S bonds .
- Oxidation/Reduction : Hydrogen peroxide (H₂O₂) oxidizes thioethers to sulfones, while sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols .
- Cycloaddition : Reactions with alkynes or nitriles under catalytic conditions can expand the heterocyclic core .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
- Methodological Answer : Discrepancies in NMR or LC-MS data often arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Purification from solvents like water or ethanol to isolate a single crystalline phase .
- Cross-Validation : Combining 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve overlapping signals .
- Isotopic Labeling : Tracking reaction pathways using ¹⁵N or ¹³C-labeled precursors to confirm regiochemistry .
Q. What methodological approaches are used to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., fluorophenyl, piperidinyl) to enhance bioactivity .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Mechanistic Studies : Use fluorescence-based assays to assess interactions with target enzymes (e.g., kinases or topoisomerases) .
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Evaluate Pd/C or CuI for coupling steps to reduce side reactions .
- Temperature Control : Use microwave-assisted synthesis to accelerate cyclization while minimizing decomposition .
- Inert Atmospheres : Reflux under nitrogen or argon to prevent oxidation of sensitive intermediates (e.g., thiols or amines) .
Q. What computational methods predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitutions to predict regioselectivity .
- Molecular Docking : Simulate binding affinities with protein targets (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
